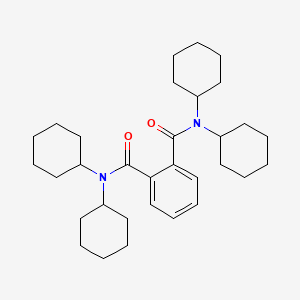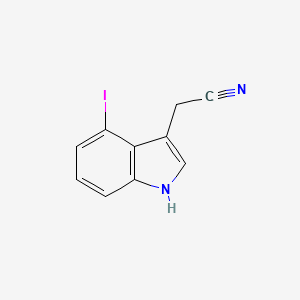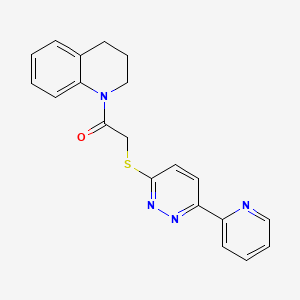![molecular formula C20H24O3S B14141935 1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene CAS No. 62384-76-3](/img/structure/B14141935.png)
1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene is an organic compound that features a tert-butyl group, a phenoxy group, and a sulfonylbenzene moiety
Preparation Methods
The synthesis of 1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene typically involves multiple steps. One common method includes the reaction of tert-butylbenzene with phenoxybutene under specific conditions to introduce the phenoxybut-2-enyl group. The sulfonyl group is then introduced through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include sulfur trioxide, chlorosulfonic acid, potassium permanganate, chromium trioxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit certain enzymes or interfere with cellular signaling pathways.
Comparison with Similar Compounds
1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene can be compared with other similar compounds, such as:
tert-Butyl 4-phenoxyphenyl ketone: This compound shares the tert-butyl and phenoxy groups but differs in the presence of a ketone group instead of a sulfonyl group.
4-tert-Butylbenzenesulfonyl chloride: This compound has a similar sulfonylbenzene moiety but lacks the phenoxybut-2-enyl group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound features a tert-butyl group and an enyne moiety, highlighting the diversity of tert-butyl-containing compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62384-76-3 |
|---|---|
Molecular Formula |
C20H24O3S |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene |
InChI |
InChI=1S/C20H24O3S/c1-20(2,3)17-11-13-19(14-12-17)24(21,22)16-8-7-15-23-18-9-5-4-6-10-18/h4-14H,15-16H2,1-3H3/b8-7+ |
InChI Key |
DBACVKOHPQNMAU-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C/C=C/COC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC=CCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B14141860.png)

![2-Sulfanyl-4-(trifluoromethyl)-5,6-dihydrofuro[2,3-h]quinoline-3-carbonitrile](/img/structure/B14141869.png)
![4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline](/img/structure/B14141873.png)

![(8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione](/img/structure/B14141881.png)
![(5E)-5-(2-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B14141892.png)

![(3'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14141907.png)
![5-Aminobenz[cd]indol-2(1H)-one](/img/structure/B14141909.png)

![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B14141921.png)

![5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14141931.png)
